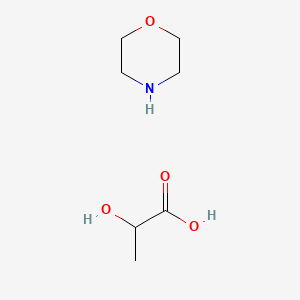

Morpholine lactate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

80145-09-1 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.2 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;morpholine |

InChI |

InChI=1S/C4H9NO.C3H6O3/c1-3-6-4-2-5-1;1-2(4)3(5)6/h5H,1-4H2;2,4H,1H3,(H,5,6) |

InChI Key |

QGCDCQXHCJKJHS-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)O.C1COCCN1 |

Canonical SMILES |

CC(C(=O)O)O.C1COCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Morpholine Lactate Protic Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of morpholine (B109124) lactate (B86563), a protic ionic liquid (PIL). This document details the experimental protocol for its preparation, presents key physicochemical data, and outlines its characteristics relevant to pharmaceutical and research applications.

Introduction

Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base.[1] They possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for various applications, including as reaction media, catalysts, and in electrochemical devices.[2][3] Morpholinium-based PILs, in particular, are noted for their low cost and low toxicity.[3][4]

Morpholine lactate is a PIL composed of the morpholinium cation and the lactate anion. Its synthesis is a straightforward, atom-economical acid-base neutralization reaction.[1] This guide will focus on the practical aspects of its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the direct neutralization of morpholine with lactic acid.[1] This reaction is typically carried out in a 1:1 molar ratio.

Reaction Scheme

The reaction proceeds as follows:

Morpholine + Lactic Acid → Morpholinium Lactate

Experimental Protocol

This protocol is adapted from the general synthesis of morpholinium-based protic ionic liquids.[1]

Materials:

-

Morpholine (≥99%)

-

Lactic acid (e.g., 85-90% aqueous solution, or anhydrous)

-

Deionized water (if necessary for dilution)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Stoichiometric Calculation: Calculate the molar equivalents of morpholine and lactic acid for a 1:1 reaction. Account for the purity and concentration of the lactic acid solution.

-

Reaction Setup: Place the calculated amount of lactic acid into a round-bottom flask equipped with a magnetic stir bar. If using a concentrated lactic acid solution, it can be used directly. The flask is then placed in an ice bath on a magnetic stirrer to manage the exothermic nature of the reaction.

-

Addition of Morpholine: Slowly add the stoichiometric amount of morpholine to the stirred lactic acid solution dropwise using a dropping funnel. Maintain a low temperature (around 0-5 °C) throughout the addition to control the exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours to ensure the reaction goes to completion.

-

Purification: The primary purification step involves the removal of water and any unreacted starting materials. This is typically achieved using a rotary evaporator under reduced pressure at an elevated temperature (e.g., 60-80°C) for several hours until a constant weight is achieved. The resulting product is the this compound protic ionic liquid.

Physicochemical Properties

| Property | Morpholine | Lactic Acid | This compound (PIL) |

| Molar Mass | 87.12 g/mol | 90.08 g/mol [5] | 177.20 g/mol |

| Appearance | Colorless liquid[1] | Colorless to yellow viscous liquid[5] | Expected to be a colorless to pale yellow viscous liquid |

| Density | ~1.00 g/cm³ | ~1.21 g/cm³[5] | Estimated to be > 1.1 g/cm³ |

| Boiling Point | 129 °C[6] | 122 °C at 15 mmHg[5] | High (characteristic of PILs) |

| Melting Point | -5 °C[6] | 18 °C[5] | Low (characteristic of PILs) |

| pKa | 8.36 (of conjugate acid) | 3.86[7] | Not applicable |

Spectroscopic Characterization

The formation of this compound can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FTIR Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic peaks from both the morpholinium cation and the lactate anion.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H stretch (Lactate) | ~3400 (broad) | Indicates the hydroxyl group of the lactate anion. |

| N-H stretch (Morpholinium) | ~3200-3000 (broad) | Indicates the protonated amine of the morpholinium cation. |

| C=O stretch (Lactate) | ~1720-1700 | Carboxylate group of the lactate anion. |

| C-O stretch | ~1250-1050 | From the ether group in morpholine and the C-O bonds in lactate. |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum would confirm the presence of both the morpholinium and lactate moieties. Expected chemical shifts (in ppm, relative to TMS) are:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Lactate | ||

| -CH₃ | ~1.3-1.4 | Doublet |

| -CH(OH) | ~4.1-4.3 | Quartet |

| Morpholinium | ||

| -CH₂-N- | ~3.2-3.4 | Triplet (broad) |

| -CH₂-O- | ~3.8-4.0 | Triplet (broad) |

| -NH₂⁺- | Variable (broad singlet) | Broad singlet |

¹³C NMR: The carbon NMR would further confirm the structure.

| Carbon | Expected Chemical Shift (ppm) |

| Lactate | |

| -CH₃ | ~20 |

| -CH(OH) | ~67 |

| -COO⁻ | ~180 |

| Morpholinium | |

| -CH₂-N- | ~44 |

| -CH₂-O- | ~64 |

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its nature as a PIL with potentially low toxicity makes it a candidate for several uses in the pharmaceutical sciences:

-

Green Solvent: It can be investigated as a non-volatile, recyclable solvent for organic synthesis, including the preparation of active pharmaceutical ingredients (APIs).[2]

-

Formulation Excipient: Due to the presence of the lactate anion, a common biological molecule, it could be explored as an excipient in drug formulations to enhance the solubility and stability of poorly water-soluble drugs.[8]

-

Drug Delivery: Morpholinium-based ionic liquids have been studied for their antimicrobial properties and as sensitizing agents, suggesting potential roles in advanced drug delivery systems.[9]

Visualizations

Synthesis Workflow

References

- 1. scielo.br [scielo.br]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Physicochemical characterization of morpholinium cation based protic ionic liquids used as electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 50-21-5 CAS MSDS (Lactic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Lactic acid - Wikipedia [en.wikipedia.org]

- 8. Morpholinium Salts | CymitQuimica [cymitquimica.com]

- 9. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of morpholine lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and physical properties of morpholine (B109124) lactate (B86563). It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. This document clarifies the distinction between the simple salt, morpholine lactate, and the more complex cosmetic ingredient, isostearamidopropyl this compound. Due to the limited direct experimental data on this compound, this guide extrapolates its properties from the well-documented characteristics of its constituent components: morpholine and lactic acid. The guide includes detailed tables of quantitative data, experimental protocols for synthesis and analysis, and visualizations of relevant biological signaling pathways.

Introduction

This compound is an organic salt formed from the reaction of the heterocyclic amine morpholine, a versatile solvent and chemical intermediate, and lactic acid, a naturally occurring alpha-hydroxy acid. While the term "this compound" is sometimes colloquially used, it is crucial to distinguish it from the commercially prominent but structurally distinct compound, Isostearamidopropyl this compound (CAS No. 72300-24-4).[1][2][3][4][5] This guide focuses exclusively on the simple salt, this compound.

Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] Lactate is not merely a metabolic byproduct but also functions as a signaling molecule with roles in various physiological processes.[9][10][11] The combination of these two molecules in a single salt suggests potential for unique physicochemical and biological properties relevant to pharmaceutical and research applications.

Chemical and Physical Properties

The properties of this compound can be inferred from the known data of morpholine and lactic acid. As a salt of a weak base (morpholine) and a weak acid (lactic acid), its properties in solution will be pH-dependent.

Structure and Identification

-

IUPAC Name: Morpholinium 2-hydroxypropanoate

-

Molecular Formula: C₇H₁₅NO₄

-

Molecular Weight: 177.20 g/mol

Physicochemical Properties

The following tables summarize the known physical and chemical properties of morpholine and lactic acid, which are foundational to understanding the characteristics of this compound.

Table 1: Physical Properties of Morpholine and Lactic Acid

| Property | Morpholine | Lactic Acid |

| CAS Number | 110-91-8 | 50-21-5 (L-lactic acid) |

| Molecular Formula | C₄H₉NO | C₃H₆O₃ |

| Molecular Weight | 87.12 g/mol | 90.08 g/mol |

| Appearance | Colorless liquid | Colorless to yellow, syrupy liquid |

| Odor | Weak ammonia-like or fish-like | Odorless |

| Melting Point | -5 °C | 16.8 °C (DL), 53 °C (L) |

| Boiling Point | 128-130 °C | 122 °C at 15 mmHg |

| Density | 1.007 g/cm³ | 1.206 g/cm³ |

| Solubility in Water | Miscible | Miscible |

| pKa | 8.36 (of conjugate acid) | 3.86 |

Table 2: Chemical Properties and Reactivity

| Property | Morpholine | Lactic Acid |

| Chemical Class | Secondary amine, Ether | Carboxylic acid, Alpha-hydroxy acid |

| Reactivity | Acts as a base, undergoes N-alkylation, N-acylation, and nitrosation. The ether oxygen reduces its nucleophilicity compared to similar secondary amines.[12] | Undergoes reactions typical of carboxylic acids (e.g., esterification, amide formation) and alcohols (e.g., oxidation). |

| Stability | Stable under normal conditions. Hygroscopic. | Stable. Can form polylactic acid upon heating. |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Objective: To synthesize this compound via a simple acid-base neutralization reaction.

Materials:

-

Morpholine (reagent grade)

-

Lactic acid (85-90% aqueous solution)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round bottom flask, dissolve a known molar amount of morpholine in a minimal amount of a suitable solvent in which the salt is poorly soluble (e.g., diethyl ether).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of lactic acid dropwise from a dropping funnel.

-

A precipitate of this compound should form upon addition of the acid.

-

Continue stirring for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

Diagram 1: Synthesis of this compound

References

- 1. Isostearamidopropyl this compound [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Cas 72300-24-4,ISOSTEARAMIDOPROPYL this compound | lookchem [lookchem.com]

- 4. Isostearamidopropyl this compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ISOSTEARAMIDOPROPYL this compound | CAS#:72300-24-4 | Chemsrc [chemsrc.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine - Wikipedia [en.wikipedia.org]

Morpholine Lactate as a Solvent for Cellulose Dissolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), the most abundant natural polymer, presents a significant opportunity for the development of sustainable and biocompatible materials.[1] Its applications in drug delivery are of particular interest, leveraging its properties for controlled-release formulations and as a biodegradable excipient.[2][3] However, the extensive hydrogen-bonding network within cellulose renders it insoluble in water and most common organic solvents, posing a significant challenge to its processing and functionalization.[4]

Ionic liquids (ILs) have emerged as promising "green" solvents for cellulose due to their low vapor pressure, thermal stability, and tunable properties.[1][5] Among these, morpholinium-based ILs have shown potential for cellulose dissolution.[6] This technical guide focuses on morpholine (B109124) lactate (B86563), a protic ionic liquid, as a potential solvent for cellulose. While direct research on morpholine lactate for this application is limited, this guide synthesizes information from related morpholinium salts and lactate-based ILs to provide a comprehensive overview of its potential synthesis, properties, and application in cellulose dissolution. The information presented herein aims to serve as a foundational resource for researchers exploring novel solvent systems for cellulose manipulation, particularly in the context of drug development where biocompatibility is paramount.

Synthesis of this compound

This compound is a protic ionic liquid that can be synthesized through a straightforward acid-base neutralization reaction between morpholine and lactic acid. This method is atom-economical and avoids the formation of by-products, aligning with the principles of green chemistry.

A typical synthesis involves the dropwise addition of lactic acid to an equimolar amount of morpholine under controlled temperature conditions, often in an ice bath to manage the exothermic reaction. The mixture is then stirred for several hours at room temperature to ensure complete reaction. The resulting product is a viscous liquid at room temperature.[7]

Physicochemical Properties

Table 1: Physicochemical Properties of Precursors and Inferred Properties of this compound

| Property | Morpholine | Lactic Acid | This compound (Inferred) |

| Molecular Formula | C4H9NO | C3H6O3 | C7H15NO4 |

| Molar Mass ( g/mol ) | 87.12 | 90.08 | 177.20 |

| Appearance | Colorless, oily liquid | Colorless to yellow, syrupy liquid | Colorless to yellowish, viscous liquid |

| Boiling Point (°C) | 128-130 | 122 (at 15 mmHg) | High (expected to be > 200 °C) |

| Melting Point (°C) | -5 | 18 | Low (expected to be a room temperature ionic liquid) |

| Density (g/mL) | ~1.00 | ~1.21 | > 1.0 |

| pKa | 8.33 (of conjugate acid)[8] | 3.86 | Neutral (salt of a weak base and weak acid) |

| Solubility in Water | Miscible[8] | Miscible | Miscible |

Mechanism of Cellulose Dissolution

The dissolution of cellulose in ionic liquids is a complex process involving the disruption of the extensive intra- and intermolecular hydrogen bonding network of the cellulose chains.[9] The proposed mechanism for cellulose dissolution in this compound involves synergistic actions of the morpholinium cation and the lactate anion.

-

Penetration and Swelling: The ionic liquid penetrates the amorphous regions of the cellulose fibers, causing them to swell.

-

Anion-Cellulose Interaction: The lactate anion, with its hydroxyl and carboxyl groups, acts as a hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction is crucial for breaking the existing hydrogen bonds between cellulose molecules.

-

Cation-Cellulose Interaction: The morpholinium cation, while less directly involved in hydrogen bonding, interacts with the oxygen atoms of the cellulose backbone and the newly formed anion-cellulose complex, helping to solvate the cellulose chains and prevent their re-aggregation. The ether group in the morpholine ring may also participate in these interactions.

-

Dissolution: As the hydrogen bonds are progressively broken and the cellulose chains are solvated by the ionic liquid, the crystalline structure is disrupted, leading to the dissolution of the cellulose.

Experimental Protocols

The following are generalized experimental protocols for the dissolution of cellulose in this compound and its subsequent regeneration. These protocols are adapted from methodologies used for other ionic liquids and should be optimized for specific applications.

Cellulose Dissolution

-

Drying: Dry the cellulose (e.g., microcrystalline cellulose, cotton linters) under vacuum at a suitable temperature (e.g., 80-100 °C) for at least 12 hours to remove moisture. Dry the this compound under vacuum to minimize water content, as water can significantly reduce the solubility of cellulose.

-

Mixing: In a sealed vessel equipped with a mechanical stirrer, add the dried cellulose to the dried this compound. The concentration of cellulose can be varied, typically starting from 1 to 10 wt%.

-

Heating and Stirring: Heat the mixture to a temperature between 80 °C and 120 °C with continuous stirring. The optimal temperature and time will depend on the degree of polymerization of the cellulose and the desired concentration. Dissolution is typically achieved when the solution becomes clear and homogeneous.

-

Monitoring: The dissolution process can be monitored visually or by using techniques like polarized light microscopy to observe the disappearance of crystalline cellulose.

Cellulose Regeneration

-

Coagulation: The cellulose solution is cast into a film or extruded into fibers into a non-solvent bath (coagulation bath). Common non-solvents include water, ethanol, or acetone.

-

Washing: The regenerated cellulose is thoroughly washed with the non-solvent to remove the ionic liquid. This is a critical step for the purity of the final product and the recovery of the solvent.

-

Drying: The washed regenerated cellulose is then dried using an appropriate method, such as air-drying, freeze-drying, or solvent exchange followed by drying.

Quantitative Data

Specific quantitative data for the cellulose/morpholine lactate system is not available in the literature. The following tables provide representative data from studies on similar morpholinium-based ionic liquids to serve as a benchmark for expected performance.

Table 2: Representative Cellulose Dissolution Parameters in Morpholinium-Based Ionic Liquids

| Ionic Liquid | Cellulose Source | Concentration (wt%) | Temperature (°C) | Time (h) | Reference |

| [EMMIM][OAc] 1 | Avicel | 5 | 90 | 1 | (Adapted from[6]) |

| [AMIM][Cl] 2 | MCC | 10 | 100 | 2 | (Adapted from[5]) |

| NMMO 3 | Wood Pulp | 13 | 115 | < 1 | (Adapted from[10]) |

1 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) 2 1-allyl-3-methylimidazolium (B1248449) chloride 3 N-methylmorpholine-N-oxide

Table 3: Typical Properties of Regenerated Cellulose

| Property | Viscose | Lyocell (NMMO Process) | IL-Regenerated (Typical) | Reference |

| Crystallinity (%) | 30-40 | 50-60 | 40-60 | (Adapted from[10]) |

| Tensile Strength (MPa) | 200-300 | 400-550 | 300-500 | (Adapted from[10]) |

| Elongation at Break (%) | 15-25 | 10-15 | 10-20 | (Adapted from[10]) |

Applications in Drug Development

The ability to dissolve and regenerate cellulose using a potentially biocompatible solvent like this compound opens up numerous possibilities in drug development.[11]

-

Controlled Release Matrices: Regenerated cellulose can be fabricated into various forms such as films, beads, or hydrogels to encapsulate therapeutic agents for sustained or targeted drug delivery.

-

Excipients for Formulation: Amorphous or partially crystalline regenerated cellulose can be used as a binder, disintegrant, or filler in solid dosage forms.

-

Wound Dressings: The high porosity and water retention capacity of regenerated cellulose make it an excellent candidate for advanced wound dressings that can be loaded with antimicrobial or anti-inflammatory drugs.

-

Tissue Engineering Scaffolds: Biocompatible and biodegradable regenerated cellulose scaffolds can provide a temporary matrix for cell growth and tissue regeneration, potentially delivering growth factors or other bioactive molecules.

Conclusion

This compound presents a theoretically promising, yet underexplored, solvent for cellulose dissolution. Its synthesis from readily available and potentially biocompatible precursors makes it an attractive candidate for applications in the pharmaceutical and biomedical fields. This technical guide provides a foundational understanding based on analogous solvent systems, outlining the probable synthesis, dissolution mechanism, and experimental procedures. Further empirical research is necessary to validate these inferences and to fully characterize the cellulose/morpholine lactate system, including determining optimal dissolution conditions, rheological properties of the solutions, and the characteristics of the regenerated cellulose. Such studies will be crucial in unlocking the full potential of this novel solvent system for advanced applications in drug delivery and material science.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. chembk.com [chembk.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Kinetics of cellulose regeneration from cellulose--NaOH--water gels and comparison with cellulose--N-methylmorpholine-N-oxide--water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Thermal stability and degradation of morpholine lactate

An In-depth Technical Guide to the Thermal Stability and Degradation of Morpholine (B109124) Lactate (B86563)

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability and degradation profile of morpholine lactate. In the absence of direct, publicly available literature on the thermal analysis of this compound as a simple salt, this document synthesizes data from studies on its constituent components—morpholine and lactic acid—as well as related amine lactate salts. It outlines potential degradation pathways, presents hypothetical thermal stability data, and provides detailed experimental protocols for researchers seeking to perform such analyses.

Introduction

This compound is an organic salt formed from the acid-base reaction between the secondary amine morpholine and the alpha-hydroxy acid lactic acid. While morpholine and its derivatives are utilized in various industrial applications, including as corrosion inhibitors and chemical intermediates, and lactic acid is a common component in pharmaceutical and food products, the specific thermal properties of the simple this compound salt are not well-documented in public literature.[1][2][3] This guide aims to bridge that gap by providing a predictive analysis based on the known thermal behaviors of its precursors and related compounds.

Understanding the thermal stability of such a salt is critical for drug development and manufacturing, where it may be formed in situ or used as an intermediate. Thermal degradation can lead to loss of efficacy, formation of toxic byproducts, and changes in the physical properties of a formulation.[4]

Predicted Thermal Behavior and Degradation

The thermal degradation of this compound is expected to be a multi-stage process involving the dissociation of the salt, followed by the individual decomposition of morpholine and lactic acid. The stability is largely influenced by the nature of the anion and cation.[5][6]

Hypothetical Degradation Pathway

At elevated temperatures, this compound is predicted to initially dissociate back into its constituent acid and base. Subsequently, each component will degrade along its known thermal decomposition pathway.

-

Salt Dissociation: The initial endothermic event would be the dissociation of the morpholinium lactate ion pair into free morpholine and lactic acid.

-

Lactic Acid Decomposition: Lactic acid itself begins to evaporate at relatively low temperatures, but thermal decomposition occurs at higher temperatures.[7] In an inert atmosphere, its degradation products are known to include acetaldehyde, carbon monoxide (CO), and carbon dioxide (CO₂).[8]

-

Morpholine Decomposition: Morpholine is relatively stable but will decompose under high heat and pressure.[1][9] Its thermal decomposition products include ethanolamine, ammonia, methylamine, ethylamine, ethylene (B1197577) glycol, and organic acids like acetic and glycolic acids.[1]

The overall degradation is likely to be complex, with potential for interaction between the degradation products of the two components.

Predicted Degradation Products

Based on the decomposition of its parent molecules, the primary thermal degradation products of this compound under an inert atmosphere are summarized in Table 1.

| Precursor | Predicted Primary Degradation Products | Citation(s) |

| Lactic Acid | Acetaldehyde, Carbon Monoxide (CO), Carbon Dioxide (CO₂) | [8] |

| Morpholine | Ethanolamine, Ammonia, Methylamine, Ethylamine, Ethylene Glycol, Acetic Acid, Glycolic Acid | [1] |

Table 1: Predicted thermal degradation products of this compound based on its components.

Quantitative Thermal Analysis (Predictive)

While no specific experimental data for this compound is available, a predictive summary of thermal events can be constructed based on analyses of similar amine lactate salts and the individual components.[7][10] These values should be confirmed experimentally.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Notes |

| Glass Transition (Tg) | -20 to 10 | DSC | Expected for an amorphous or semi-crystalline organic salt. |

| Melting Point (Tm) | 80 to 120 | DSC | Highly dependent on purity and crystalline form. |

| Onset of Decomposition (Tonset) | 150 to 200 | TGA | The temperature at which significant mass loss begins. The anion plays a crucial role in the thermal stability of such salts.[4][5] |

| Major Decomposition Stage 1 | 200 to 350 | TGA | Corresponds to the primary degradation of the lactate and morpholine moieties. |

| Major Decomposition Stage 2 | 350 to 500 | TGA | Potential secondary degradation of more stable intermediates. |

Table 2: A predictive summary of quantitative thermal analysis data for this compound.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the material decomposes and to quantify mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Netzsch TG 209 F1, TA Instruments Q500) is used.[11]

-

Sample Preparation: Accurately weigh 5–10 mg of the this compound sample into an inert crucible (e.g., aluminum or ceramic).

-

Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20–50 mL/min to ensure an inert atmosphere.[10]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.[10]

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum decomposition rates (from the derivative TG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point, glass transition, and crystallization events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Netzsch DSC 204 F1) is used.[11][12]

-

Sample Preparation: Accurately weigh 3–7 mg of the this compound sample into a hermetically sealed aluminum pan.

-

Atmosphere: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) through the sample chamber.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C).

-

Heat the sample to a temperature above its expected melting point (e.g., 150°C) at a rate of 10°C/min.

-

Hold isothermally for 2-5 minutes to erase thermal history.

-

Cool the sample back to the starting temperature at 10°C/min.

-

Heat the sample a second time over the same range at 10°C/min.

-

-

Data Analysis: Analyze the heat flow versus temperature data. The first heating scan reveals the thermal history, while the second heating scan provides information on the intrinsic properties like the glass transition (Tg) and melting point (Tm).[12]

TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the volatile degradation products in real-time.

Methodology:

-

Instrument: A TGA instrument coupled via a heated transfer line to a mass spectrometer.[7]

-

Procedure: Follow the TGA protocol as described in section 4.1.

-

MS Analysis: As the sample is heated and degradation products evolve, they are transferred to the mass spectrometer. Scan a relevant mass-to-charge (m/z) range to identify the fragments corresponding to the predicted degradation products (e.g., m/z for acetaldehyde, CO₂, ethanolamine).[7]

Predicted Degradation Pathway Diagram

The logical relationship for the thermal degradation of this compound can be visualized as a multi-step process.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a robust predictive framework can be established by examining its constituent parts. The degradation is likely initiated by salt dissociation, followed by the complex decomposition of morpholine and lactic acid, leading to a variety of smaller volatile molecules. For drug development professionals, it is imperative to conduct the specific thermal analyses outlined in this guide (TGA, DSC, and TGA-MS) to establish a definitive stability profile, ensuring product quality, safety, and regulatory compliance. The provided protocols offer a standardized approach to generating this critical data.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MORPHOLINE - Ataman Kimya [atamanchemicals.com]

- 10. Task-Specific Ionic Liquids with Lactate Anion Applied to Improve ZnO Dispersibility in the Ethylene-Propylene-Diene Elastomer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal Analyses | Laboratoire Sciences et Méthodes Séparatives [labsms.univ-rouen.fr]

- 12. Quantitative DSC Assessment of the Polymorph-Specific Crystallinity of Poly(Lactic Acid) and the Impact of a Self-Assembling Nucleating Agent and PEG Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Characterization of Morpholine Lactate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine (B109124) lactate (B86563), the salt formed from the proton transfer between the heterocyclic amine morpholine and the alpha-hydroxy acid lactic acid, is a compound of interest in pharmaceutical and chemical research. Its structure combines the functionalities of the morpholinium cation and the lactate anion, suggesting potential applications as a biocompatible ionic liquid, a pH modifier, or a component in drug formulations. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and characterization of morpholine lactate. Detailed experimental protocols for its synthesis and analysis are presented, along with visualizations of its molecular structure and characterization workflow. While specific experimental data for this compound is not widely available in public literature, this guide extrapolates from well-documented data on morpholinium salts of other carboxylic acids and the individual properties of morpholine and lactic acid to provide a robust predictive model of its characteristics.

Molecular Structure and Properties

This compound is an ionic compound formed by the neutralization reaction between morpholine, a base, and lactic acid, an acid. The proton from the carboxylic acid group of lactic acid is transferred to the nitrogen atom of the morpholine ring, resulting in the formation of the morpholinium cation and the lactate anion.[1]

The morpholinium cation retains the characteristic chair conformation of the morpholine ring.[2] The lactate anion is a chiral molecule, existing as either L-lactate or D-lactate, or as a racemic mixture. The overall properties of this compound will be influenced by the stereochemistry of the lactate enantiomer used in its preparation.

Predicted Physicochemical Properties

The physicochemical properties of this compound are anticipated to be similar to those of other morpholinium-based ionic liquids and salts of carboxylic acids. Key predicted properties are summarized in Table 1.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C7H15NO4 |

| Molecular Weight | 177.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow solid or a viscous liquid at room temperature, depending on the purity and water content. |

| Melting Point | Likely to have a relatively low melting point, potentially below 100°C, characteristic of many protic ionic liquids.[3] |

| Solubility | Expected to be highly soluble in water and other polar protic solvents like ethanol (B145695) and methanol. Solubility in nonpolar solvents is expected to be low. |

| pKa (of morpholinium ion) | The pKa of the morpholinium ion is approximately 8.33, indicating that morpholine is a moderately strong base.[4] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.[3][5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Morpholine (≥99%)

-

Lactic acid (e.g., 85% aqueous solution or crystalline L-lactic acid)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar amount of lactic acid in a minimal amount of anhydrous ethanol.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of morpholine dropwise to the stirred lactic acid solution using a dropping funnel.[4] The reaction is exothermic, and the temperature should be maintained below 25°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete reaction.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To isolate the product, add an excess of anhydrous diethyl ether to the residue to precipitate the salt.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the resulting this compound salt under vacuum to remove any residual solvent.

Molecular Characterization

The molecular structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for confirming the formation of the morpholinium lactate salt and for characterizing its structure in solution.

Predicted 1H NMR Spectral Data (in D2O):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Lactate CH3 | ~1.3 | Doublet | 3H |

| Morpholinium H-2, H-6 (axial & equatorial) | ~3.2 - 3.4 | Multiplet | 4H |

| Morpholinium H-3, H-5 (axial & equatorial) | ~3.8 - 4.0 | Multiplet | 4H |

| Lactate CH | ~4.1 | Quartet | 1H |

Predicted 13C NMR Spectral Data (in D2O):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Lactate CH3 | ~20 |

| Morpholinium C-3, C-5 | ~45 |

| Morpholinium C-2, C-6 | ~65 |

| Lactate CH | ~70 |

| Lactate COO- | ~180 |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The protonation of the morpholine nitrogen is expected to cause a downfield shift of the adjacent methylene (B1212753) protons compared to free morpholine.[6][7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound and to confirm the proton transfer from the carboxylic acid to the amine.

Predicted FTIR Spectral Data (KBr Pellet):

| Functional Group | Predicted Wavenumber (cm-1) | Description |

| O-H Stretch (Lactate) | 3200 - 3500 (broad) | Stretching vibration of the hydroxyl group on the lactate anion.[10] |

| N-H Stretch (Morpholinium) | 2800 - 3200 (broad) | Stretching vibrations of the N-H bonds in the morpholinium cation, often appearing as broad bands due to hydrogen bonding. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the morpholine ring and the lactate methyl group.[11] |

| C=O Stretch (Carboxylate) | 1550 - 1610 (strong) | Asymmetric stretching vibration of the carboxylate group (COO-). The absence of the carboxylic acid C=O stretch (typically ~1700-1730 cm-1) and the appearance of this band confirms salt formation.[12][13] |

| N-H Bend (Morpholinium) | 1500 - 1600 | Bending vibration of the N-H bonds. |

| C-O-C Stretch (Morpholinium) | 1050 - 1150 (strong) | Asymmetric and symmetric stretching vibrations of the ether linkage in the morpholine ring. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weights of the morpholinium cation and the lactate anion.

-

Positive Ion Mode: The morpholinium cation ([C4H10NO]+) would be observed with a mass-to-charge ratio (m/z) of approximately 88.1.[14]

-

Negative Ion Mode: The lactate anion ([C3H5O3]-) would be observed with an m/z of approximately 89.0.

Crystal Structure Analysis

Based on the crystal structures of other morpholinium carboxylates, it is predicted that this compound will form a crystalline solid with extensive hydrogen bonding.[4][15] The primary interactions will be between the N-H donors of the morpholinium cation and the carboxylate oxygen acceptors of the lactate anion. Additional hydrogen bonding may occur involving the hydroxyl group of the lactate anion and the ether oxygen of the morpholinium cation. These interactions are likely to result in the formation of one-dimensional chains or more complex three-dimensional networks in the solid state.

Visualizations

Molecular Structure of this compound

Caption: Predicted ionic interaction between the morpholinium cation and the lactate anion.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily synthesized salt with predictable molecular features based on the well-established chemistry of its constituent ions. This technical guide provides a foundational understanding of its structure, properties, and the experimental methodologies required for its preparation and characterization. The presented data, derived from analogous morpholinium salts and the individual components, offers a strong predictive framework for researchers and drug development professionals exploring the potential applications of this compound. Further experimental validation of the predicted properties will be crucial for its advancement in various scientific and industrial fields.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. researchgate.net [researchgate.net]

- 14. Morpholinium | C4H10NO+ | CID 5020115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Crystal structure of morpholin-4-ium cinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Isostearamidopropyl Morpholine Lactate: A Technical Guide for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isostearamidopropyl Morpholine (B109124) Lactate (B86563) is a cationic surfactant primarily utilized in the cosmetics and personal care industry as an antistatic and conditioning agent. Its amphiphilic nature, characterized by a hydrophobic isostearic acid tail and a hydrophilic morpholine lactate headgroup, dictates its surface-active properties. While extensively evaluated for safety in cosmetic applications, its potential in broader scientific research, such as drug delivery, nanoparticle formulation, and as a bioactive agent, remains largely unexplored. This technical guide consolidates the available scientific data on Isostearamidopropyl this compound, presenting its chemical and physical properties, a detailed overview of its synthesis, and a summary of toxicological data. Furthermore, this document aims to bridge the gap between its current application and future research potential by discussing hypothetical applications in drug development based on the characteristics of cationic surfactants.

Chemical and Physical Properties

Isostearamidopropyl this compound is the lactic acid salt of isostearamidopropyl morpholine. Its structure confers surfactant properties, enabling it to reduce surface tension.

| Property | Value | Source |

| Molecular Formula | C28H56N2O5 | [1] |

| Molecular Weight | ~500.8 g/mol | [1] |

| Appearance | Yellow to clear liquid | [2] |

| Solubility | Miscible in water | [2] |

| Function | Antistatic agent, Conditioning agent | [3][4] |

Synthesis

The synthesis of Isostearamidopropyl this compound is a two-step process. The first step involves the amidation of isostearic acid with aminopropylmorpholine, followed by a neutralization step with lactic acid.[5]

Experimental Protocol: Conceptual Synthesis

Step 1: Amidation of Isostearic Acid with Aminopropylmorpholine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of isostearic acid and 3-aminopropylmorpholine in a suitable solvent such as toluene (B28343) or xylene to facilitate azeotropic removal of water.

-

Catalyst (Optional): A catalyst such as p-toluenesulfonic acid can be added to increase the reaction rate.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been removed.

-

Purification: After cooling, the solvent is removed under reduced pressure. The resulting isostearamidopropyl morpholine can be purified further by vacuum distillation or recrystallization, though for many applications, the crude product may be used directly in the next step.

Step 2: Neutralization with Lactic Acid

-

Reaction Setup: Dissolve the isostearamidopropyl morpholine from Step 1 in an aqueous medium.

-

Neutralization: Slowly add an equimolar amount of lactic acid to the solution with stirring. The reaction is typically exothermic, and cooling may be required to maintain a desired temperature.

-

Final Product: The resulting aqueous solution of Isostearamidopropyl this compound is then ready for use. Commercial preparations are often sold as a 25% active solution.[5]

Synthesis workflow for Isostearamidopropyl this compound.

Toxicological Data

The safety of Isostearamidopropyl this compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, primarily for its use in rinse-off cosmetic products.[3]

| Test | Species | Concentration/Dose | Result | Source |

| Acute Oral Toxicity (LD50) | Rat | >5.0 g/kg | Nontoxic | [5] |

| Eye Irritation | Rabbit | 16% | Minimally irritating | [5] |

| Skin Irritation (Intact and Abraded) | Rabbit | 10% | Mildly irritating | [5] |

| Mutagenicity (Ames Test) | S. typhimurium, E. coli | Various | Nonmutagenic (cell killing observed at most concentrations) | [5] |

It is important to note that data on skin penetration, dermal toxicity over extended periods, and inhalation toxicity are limited, which is why its safety in leave-on formulations has not been determined.[3] No N-nitroso impurities were detected in the compound.[3]

Potential Applications in Scientific Research (Theoretical)

While there is a lack of published research on Isostearamidopropyl this compound outside of cosmetics, its molecular structure as a cationic surfactant suggests potential for a variety of biomedical applications. The following are hypothetical applications based on the known properties of similar cationic lipids and surfactants.

Drug Delivery Systems

Cationic surfactants are known to self-assemble into micelles and vesicles in aqueous solutions.[6][7] These structures can encapsulate hydrophobic drugs, potentially enhancing their solubility and bioavailability.[8] The positive charge of Isostearamidopropyl this compound could facilitate interaction with negatively charged cell membranes, potentially improving drug uptake.

Potential Research Directions:

-

Determination of the critical micelle concentration (CMC) of Isostearamidopropyl this compound.[9][10]

-

Investigation of its ability to encapsulate model hydrophobic drugs.

-

In vitro studies to assess the cytotoxicity and drug delivery efficacy of drug-loaded micelles in various cell lines.

Gene Delivery

Cationic lipids and polymers are widely used as non-viral vectors for gene delivery. The positively charged headgroup can complex with negatively charged nucleic acids (DNA, RNA) to form nanoparticles that can be taken up by cells. The biodegradability of the amide and ester linkages in Isostearamidopropyl this compound could be an advantage, potentially reducing cytotoxicity compared to non-biodegradable cationic lipids.

Potential Research Directions:

-

Formation and characterization of nanoparticles with plasmid DNA or siRNA.

-

In vitro transfection efficiency studies in relevant cell lines.

-

Assessment of the cytotoxicity of the resulting nanoparticles.

Antimicrobial Activity

Many cationic surfactants, particularly those with quaternary ammonium (B1175870) compounds, exhibit antimicrobial properties. The morpholinium group in Isostearamidopropyl this compound could confer some level of antimicrobial activity.[11]

Potential Research Directions:

-

Screening for antimicrobial activity against a panel of bacteria and fungi.

-

Determination of the minimum inhibitory concentration (MIC).

-

Investigation of its mechanism of action as an antimicrobial agent.

Logical relationships for potential research applications.

Conclusion and Future Outlook

Isostearamidopropyl this compound is a well-characterized cationic surfactant with a strong safety profile for its intended use in rinse-off cosmetic products. However, its potential in broader scientific and biomedical research remains untapped. Its amphiphilic nature, positive charge, and potentially biodegradable linkages make it an interesting candidate for future studies in drug and gene delivery. Researchers in these fields may find this compound to be a novel building block for developing new delivery systems. Future research should focus on fundamental physicochemical characterization, such as determining its CMC, and exploring its self-assembly properties. Subsequently, in vitro studies are needed to assess its efficacy and cytotoxicity in the context of drug and gene delivery. Such research would be crucial in determining if Isostearamidopropyl this compound can transition from a cosmetic ingredient to a valuable tool in the pharmaceutical and biotechnology sectors.

References

- 1. isostearamidopropyl this compound [flavscents.com]

- 2. Isostearamidopropyl this compound [benchchem.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. cir-safety.org [cir-safety.org]

- 6. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]

- 9. agilent.com [agilent.com]

- 10. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 11. Morpholinium-based Ionic Liquids as Potent Antibiofilm and Sensitizing Agents for the Control of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Considerations for Morpholine Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). All personnel handling morpholine (B109124) lactate (B86563) should consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

Executive Summary

Morpholine is a versatile organic compound used in various industrial applications, including as a corrosion inhibitor and in the synthesis of other chemicals.[1] Lactic acid is a naturally occurring organic acid that plays a role in various biochemical processes.[2]

Toxicological Profile

The toxicological profile of morpholine lactate is anticipated to be a composite of the effects of both morpholine and lactate. The formation of the salt will neutralize the corrosive nature of morpholine and the acidic nature of lactic acid to some extent, but the systemic effects of the individual ions upon absorption remain a key consideration.

Acute Toxicity

Quantitative acute toxicity data for this compound is not available. The following tables summarize the acute toxicity of morpholine.

Table 1: Acute Toxicity of Morpholine (Oral)

| Species | Route | LD50 | Reference(s) |

| Rat (female) | Oral | 1050 mg/kg | [3] |

| Rat | Oral | 1900 mg/kg | [4] |

| Rat | Oral | 1.05 g/kg | [5] |

| Rat or Guinea Pig | Oral | 0.1 g/kg (undiluted, not neutralized) | [6] |

| Guinea Pig | Oral | 0.9 g/kg | [6] |

| Mouse | Oral | 525 mg/kg | [6] |

Table 2: Acute Toxicity of Morpholine (Dermal)

| Species | Route | LD50 | Reference(s) |

| Rabbit | Dermal | 500 mg/kg | [4][7] |

| Rabbit | Dermal | 0.5 ml/kg | [5] |

Table 3: Acute Toxicity of Morpholine (Inhalation)

| Species | Route | LC50 | Reference(s) |

| Rat (male) | Inhalation | 2250 ppm | [5] |

| Rat (female) | Inhalation | 2150 ppm | [5] |

| Mouse (male) | Inhalation | 1450 ppm | [5] |

| Mouse (female) | Inhalation | 1900 ppm | [5] |

| Rat | Inhalation | <24.8 mg/L (4-hour) | [3] |

Lactic acid has a reported oral LD50 in rats of 3730 mg/kg.[8]

Skin and Eye Irritation

Morpholine is a known skin and eye irritant and can cause burns.[5][9] Lactic acid is also a skin and eye irritant.[8] While the salt formation in this compound will reduce the immediate corrosive/irritant effects compared to the free base and acid, the potential for irritation upon prolonged or repeated contact remains and should be assumed.

Table 4: Skin and Eye Irritation of Morpholine and Lactic Acid

| Substance | Species | Endpoint | Result | Reference(s) |

| Morpholine | Rabbit | Skin | Corrosive | [10] |

| Morpholine | Rabbit | Eye | Corrosive | [4] |

| Lactic Acid | Rabbit | Skin | Severe Irritation (5 mg/24h) | [8] |

| Lactic Acid | Rabbit | Eye | Severe Irritation (0.750 mg) | [8] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Morpholine:

-

Genotoxicity: Morpholine has generally tested negative in bacterial mutation assays and did not induce unscheduled DNA synthesis in rat hepatocytes.[9][11]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in experimental animals and no data in humans.[12]

-

Reproductive Toxicity: No adverse effects on reproductive organs were reported in repeat-dose inhalation studies in rats.[3] A one-generation study in rats established a NOAEL for perinatal toxicity at 423 mg/kg body weight/day.[13]

Lactic Acid:

-

Lactic acid is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant.[14]

A significant consideration for morpholine is its potential to form N-nitrosomorpholine (NMOR), a known carcinogen, in the presence of nitrosating agents.[15] This could be a relevant consideration in biological systems or under certain storage conditions.

Experimental Protocols

As no specific experimental data for this compound is available, this section outlines general methodologies for key toxicological assessments based on OECD guidelines, which would be appropriate for evaluating the safety of this compound.

Acute Oral Toxicity (OECD 423)

This protocol provides an estimation of the acute oral toxicity (LD50).

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

In Vitro Skin Irritation (OECD 439)

This protocol uses reconstructed human epidermis to assess skin irritation potential.

Caption: Workflow for an in vitro skin irritation test using reconstructed human epidermis.

Signaling and Metabolic Pathways

Potential Inflammatory Signaling Pathway in Skin/Eye Irritation

Based on the irritant properties of the parent compounds, exposure to this compound could potentially trigger inflammatory signaling pathways in epithelial tissues.

Caption: A simplified potential signaling pathway for irritation.

Anticipated Metabolic Fate

Upon absorption, this compound would dissociate into morpholine and lactate ions.

-

Morpholine: It is largely excreted unchanged in the urine in most species, indicating limited metabolism.[5]

-

Lactate: The lactate ion would enter the body's lactate pool and be metabolized through normal physiological pathways, primarily the Cori cycle where it is converted to glucose in the liver, or oxidized to pyruvate (B1213749) and enter the citric acid cycle.[16]

Caption: Anticipated metabolic pathways of this compound components.

Handling and Safety Precautions

Given the toxicological profiles of morpholine and lactic acid, the following handling precautions are recommended for this compound:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and ensure full skin coverage.

-

Respiratory Protection: If working with powders or aerosols, or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.

-

-

Hygiene: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Conclusion

While specific toxicological data for this compound is lacking, a conservative approach based on the known hazards of morpholine and lactic acid is warranted. This compound should be handled as a compound that is potentially harmful if swallowed or in contact with skin, and as a potential skin and eye irritant. Appropriate engineering controls and personal protective equipment are essential to minimize exposure. Further experimental studies on this compound itself would be necessary to definitively characterize its toxicological profile.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 4. nexchem.co.uk [nexchem.co.uk]

- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. trc-corp.com [trc-corp.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. Morpholine (IARC Summary & Evaluation, Volume 47, 1989) [inchem.org]

- 13. zora.uzh.ch [zora.uzh.ch]

- 14. chemos.de [chemos.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Morpholine Lactate and Its Long-Chain Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of morpholine (B109124) lactate (B86563) and two of its prominent long-chain fatty amide derivatives: Isostearamidopropyl Morpholine Lactate and Stearamidopropyl this compound. The initial ambiguity of the term "this compound" necessitates a clear distinction between the simple salt and its more complex, commercially significant variants. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of their chemical identities, synthesis, and known biological interactions.

Disambiguation and Overview

The term "this compound" can refer to at least three distinct chemical entities, each with unique properties and applications. For clarity, this guide will address each compound separately:

-

This compound (CAS 80145-09-1): The simple salt formed from the acid-base reaction of morpholine and lactic acid.

-

Isostearamidopropyl this compound (CAS 72300-24-4): An amidoamine salt, where the morpholine nitrogen is quaternized as part of a larger structure containing an isostearamidopropyl group, with lactate as the counter-ion.

-

Stearamidopropyl this compound (CAS 55852-14-7): Similar to the isostearamidopropyl variant, but with a straight-chain stearamidopropyl group.

While all three share the morpholine and lactate moieties, their physicochemical properties and biological effects are expected to differ significantly due to the presence of the long alkyl chains in the latter two. The majority of publicly available data pertains to Isostearamidopropyl this compound, owing to its use in the cosmetics industry. Information on the simple this compound salt and the stearamidopropyl variant is considerably more limited.

Chemical Identifiers

A clear identification of these compounds is crucial for any research or development endeavor. The following tables summarize the key chemical identifiers for each of the three this compound variants.

This compound

| Identifier | Value |

| CAS Number | 80145-09-1 |

| IUPAC Name | 2-hydroxypropanoic acid;morpholine |

| Molecular Formula | C₇H₁₅NO₄ |

| Molecular Weight | 177.20 g/mol |

| InChI | InChI=1S/C4H9NO.C3H6O3/c1-3-6-4-2-5-1;1-2(4)3(5)6/h5H,1-4H2;2,4H,1H3,(H,5,6) |

| InChIKey | QGCDCQXHCJKJHS-UHFFFAOYSA-N |

| SMILES | C1COCCN1.CC(C(=O)O)O |

Isostearamidopropyl this compound

| Identifier | Value |

| CAS Number | 72300-24-4[1][2] |

| IUPAC Name | 2-hydroxypropanoic acid;16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide[2] |

| Molecular Formula | C₂₈H₅₆N₂O₅[2] |

| Molecular Weight | 500.75 g/mol [2] |

| InChI | InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6)[2] |

| InChIKey | VLYOPPUVUMQIFN-UHFFFAOYSA-N[2] |

| SMILES | CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O[2] |

| Synonyms | Propanoic acid, 2-hydroxy-, compd. with N-[3-(4-morpholinyl)propyl]isooctadecanamide (1:1)[1] |

Stearamidopropyl this compound

| Identifier | Value |

| CAS Number | 55852-14-7[3][4] |

| IUPAC Name | 4-[3-(Stearoylamino)propyl]morpholinium lactate[3] |

| Molecular Formula | C₂₅H₅₀N₂O₂.C₃H₆O₃[4] |

| Molecular Weight | 500.75 g/mol |

| InChI | BFWRTWBSOCPDQX-UHFFFAOYSA-N[4] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1.CC(C(=O)O)O[4] |

| Synonyms | (3-STEARYLAMIDOPROPYL)MORPHOLINIUM LACTATE, MACKALENE 326[4] |

Experimental Protocols

Detailed experimental protocols for these compounds are not widely published in peer-reviewed literature, with most information being descriptive and found in patents and safety assessment reports.

Synthesis

Isostearamidopropyl this compound: The synthesis is a two-step process. The first step involves the condensation of isostearic acid and N-aminopropylmorpholine to yield the intermediate, isostearamidopropyl morpholine. This is followed by the neutralization of the intermediate with lactic acid in an aqueous medium.[5][6] Commercial preparations are typically a 25% aqueous solution of the final product.[5][6]

This compound: The synthesis of the simple salt would involve a straightforward acid-base reaction between morpholine and lactic acid. The synthesis of morpholine itself can be achieved through various patented methods, such as the reaction of diethylene glycol with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst.[7]

Analytical Methods

Specific, validated analytical methods for these exact salts are not detailed in the literature. However, based on their constituent parts, a combination of standard analytical techniques would be appropriate for their characterization and quantification.

-

High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore in morpholine, derivatization would likely be necessary for UV detection. Alternatively, mass spectrometry (MS) detection would be a more direct and sensitive method.

-

Gas Chromatography (GC): GC could be employed for the analysis of morpholine, potentially after derivatization to improve volatility and detection.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural elucidation of the amidoamine derivatives, confirming the connectivity of the fatty acid, propyl, and morpholine moieties.

-

Titration: Potentiometric titration can be used to determine the amine and acid values, which are critical quality control parameters.

Biological Activity and Signaling Pathways

The available data on the biological activity of these compounds is primarily focused on their application in cosmetics and is largely limited to toxicological assessments for this purpose. There is a notable absence of research into their potential pharmacological effects or interactions with specific signaling pathways.

Isostearamidopropyl this compound

The primary function of this compound in commercial products is as an antistatic agent, particularly in hair care formulations.[5] Its cationic nature allows it to adsorb to negatively charged surfaces like hair, reducing static electricity.

A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that Isostearamidopropyl this compound is safe for use in rinse-off cosmetic formulations.[2] Key toxicological findings include:

-

Acute Oral Toxicity: Non-toxic in acute oral toxicity studies in rats.[5]

-

Skin and Eye Irritation: It is considered a skin and eye irritant.[2]

-

Sensitization: It did not exhibit the sensitization reactions that can be observed with morpholine.[5]

-

Mutagenicity: It was not found to be mutagenic in the Ames test.[8]

Stearamidopropyl this compound

The only documented function for this compound is as an antistatic agent.[3] No specific toxicological or pharmacological data were found in the public domain.

This compound

No specific studies on the biological activity of the simple this compound salt have been found. However, the individual components, morpholine and lactate, have well-documented biological roles.

-

Morpholine: Morpholine is a versatile building block in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] Morpholine itself is used as a pH adjuster in power plant steam systems.[10]

-

Lactate: Once considered a metabolic waste product, lactate is now recognized as a crucial signaling molecule and energy substrate.[11][12] It plays roles in various physiological and pathological processes, including immune regulation, inflammation, and cancer metabolism, partly through its interaction with receptors like GPR81 and by inducing post-translational modifications such as histone lactylation.[11][12][13]

Given the signaling roles of lactate, it is plausible that this compound could have biological effects beyond a simple pH-buffering capacity, but this remains an area for future research.

Quantitative Data Summary

The following table summarizes the available quantitative data for the three this compound compounds. It is important to note the significant lack of publicly available, experimentally determined data.

| Property | This compound | Isostearamidopropyl this compound | Stearamidopropyl this compound |

| Molecular Weight ( g/mol ) | 177.20 | 500.75[2] | 500.75 |

| Water Solubility | Data not available | 3.871 mg/L @ 25 °C (estimated)[1] | Data not available |

| LogP (Octanol/Water) | Data not available | 6.17230 (estimated)[14] | Data not available |

| Acute Oral LD₅₀ (rat) | Data not available | >5.0 g/kg[5] | Data not available |

Conclusion and Future Directions

This technical guide has systematically organized the available information on this compound and its long-chain amide derivatives. It is evident that while Isostearamidopropyl this compound has been characterized to some extent due to its commercial applications, there is a significant dearth of scientific literature on the simple this compound salt and Stearamidopropyl this compound.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The known biological activities of morpholine-containing compounds and the emerging role of lactate as a signaling molecule suggest that these simple, easily synthesized salts could be of interest for further investigation. Future research should focus on:

-

Detailed Synthesis and Characterization: Publication of detailed, replicable experimental protocols for the synthesis and purification of all three compounds.

-

Comprehensive Physicochemical Profiling: Experimental determination of key properties such as pKa, solubility, and LogP.

-

Pharmacological and Toxicological Screening: In-depth investigation of the biological activities of these compounds beyond their current applications, including their effects on various cell lines and their potential to modulate known signaling pathways.

Such foundational research is necessary to unlock any potential that this compound and its derivatives may hold for the development of new therapeutic agents.

References

- 1. isostearamidopropyl this compound, 72300-24-4 [thegoodscentscompany.com]

- 2. Isostearamidopropyl this compound | C28H56N2O5 | CID 44144737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. STEARAMIDOPROPYL this compound [drugfuture.com]

- 5. cir-safety.org [cir-safety.org]

- 6. Isostearamidopropyl morpholine (72300-23-3) for sale [vulcanchem.com]

- 7. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine - Wikipedia [en.wikipedia.org]

- 11. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The function and mechanism of lactate and lactylation in tumor metabolism and microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ISOSTEARAMIDOPROPYL this compound | CAS#:72300-24-4 | Chemsrc [chemsrc.com]

Potential applications of morpholine-based ionic liquids in green chemistry

Introduction

In the pursuit of sustainable chemical processes, ionic liquids (ILs) have emerged as a class of solvents with remarkable potential. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, position them as "green" alternatives to volatile organic compounds (VOCs). Among the diverse families of ILs, those based on the morpholinium cation are gaining increasing attention. The presence of the morpholine (B109124) ring, with its ether functionality, imparts specific properties that make these ILs particularly suitable for a range of applications in green chemistry. Their generally lower toxicity and enhanced biodegradability compared to some other common IL families, such as those based on imidazolium (B1220033) cations, further bolster their green credentials.[1][2]

This technical guide provides an in-depth exploration of the applications of morpholine-based ionic liquids (MBILs) in green chemistry. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, properties, and use in catalysis, extraction, biomass processing, and CO2 capture. The guide includes detailed experimental protocols for key applications and presents quantitative data in structured tables for comparative analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to provide clear and concise representations of the processes involved.

Synthesis of Morpholine-Based Ionic Liquids

The synthesis of morpholine-based ionic liquids is typically a straightforward process, often involving N-alkylation of a morpholine derivative followed by anion exchange, or a simple acid-base neutralization for protic ionic liquids.[2][3][4] The designability of MBILs allows for the tuning of their properties by modifying the alkyl substituents on the nitrogen atom of the morpholine cation and by selecting different anions.[5][6]

General Experimental Protocol for Synthesis of N-alkyl-N-methylmorpholinium Halide ILs

A common method for synthesizing aprotic morpholinium-based ILs involves the quaternization of an N-alkylmorpholine. The following is a representative protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of N-methylmorpholine in a suitable solvent such as acetonitrile.

-

Alkylation: Add 1.1 equivalents of the desired alkyl halide (e.g., 1-bromobutane) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to a temperature of 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The resulting ionic liquid is then washed multiple times with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials. The purified ionic liquid is then dried under vacuum at 60-80 °C for several hours to remove any residual solvent and moisture.

Physicochemical Properties

The physicochemical properties of morpholinium-based ILs are crucial for their application in various chemical processes. Properties such as density, viscosity, and ionic conductivity can be tuned by altering the structure of the cation and the nature of the anion.

| Ionic Liquid | Anion | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Ionic Conductivity (mS/cm) at 25°C | Reference |

| [Morph]⁺[HCOO]⁻ | Formate | 1.153 | - | 10.0 - 16.8 | [2][3] |

| [Mmorph]⁺[HCOO]⁻ | Formate | 1.126 | - | 10.0 - 16.8 | [2][3] |

| [Emorph]⁺[HCOO]⁻ | Formate | 1.062 | - | 10.0 - 16.8 | [2][3] |

| N-butyl-N-methylmorpholinium | bis(trifluoromethylsulfonyl)imide | - | - | - | [5] |

| N-ethyl-N-methylmorpholinium | bis(trifluoromethylsulfonyl)imide | - | - | - | [5] |

| N-ethyl-N-methylmorpholinium | Dicyanamide | - | - | - | [7] |

| N-butyl-N-methylmorpholinium | Dicyanamide | - | - | - | [7] |

| N-hexyl-N-methylmorpholinium | Dicyanamide | - | - | - | [7] |